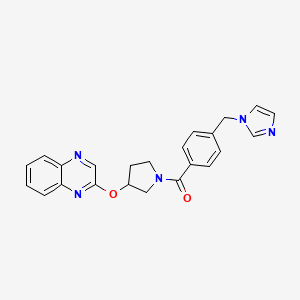

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone

Description

(4-((1H-Imidazol-1-yl)methyl)phenyl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone is a structurally complex small molecule featuring three distinct pharmacophores:

- A 1H-imidazole ring linked via a methylene group to a para-substituted phenyl ring.

- A pyrrolidine scaffold substituted at the 3-position with a quinoxalin-2-yloxy group.

- A central methanone bridge connecting the aromatic and heterocyclic components.

This compound’s design leverages the imidazole moiety’s hydrogen-bonding capacity, the quinoxaline’s planar aromaticity (implicated in nucleic acid interactions or kinase inhibition), and the pyrrolidine’s conformational flexibility.

Properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c29-23(18-7-5-17(6-8-18)14-27-12-10-24-16-27)28-11-9-19(15-28)30-22-13-25-20-3-1-2-4-21(20)26-22/h1-8,10,12-13,16,19H,9,11,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZQZTRFOYUBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features an imidazole ring, a quinoxaline moiety, and a pyrrolidine ring, which contribute to its diverse biological activities. The structural formula can be represented as follows:

This compound is characterized by the presence of multiple functional groups that enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, hybrid imidazole/quinoline derivatives have shown selective antitumor activity against various cancer cell lines, including renal and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival .

Case Study:

A study on related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against renal cancer A498 cells, indicating strong potential for therapeutic application .

Antimicrobial Activity

Compounds containing quinoxaline and imidazole rings have been evaluated for their antimicrobial properties. In vitro studies suggest that these derivatives possess moderate to high activity against a range of pathogens. For example, quinoxaline derivatives have shown efficacy against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been explored. Studies indicate that certain derivatives can inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting potential applications in treating inflammatory diseases . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been identified as a key mechanism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the imidazole and quinoxaline moieties can significantly influence potency and selectivity towards specific biological targets. For instance, increasing lipophilicity or altering substituents on the rings may enhance bioavailability and efficacy .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Formation of the Quinoxaline-Pyrrolidine Ether Linkage

The quinoxalin-2-yloxy-pyrrolidine moiety is prepared via nucleophilic aromatic substitution between quinoxalin-2-ol and a pyrrolidine derivative.

Reaction Conditions :

-

Reactants : Quinoxalin-2-ol (1.0 eq), 3-chloropyrrolidine (1.2 eq)

-

Base : K2CO3 (2.0 eq) in DMF

-

Temperature : 80°C, 12 hours

Key Observations :

-

The reaction proceeds via deprotonation of quinoxalin-2-ol, followed by SN2 attack on 3-chloropyrrolidine.

Functionalization of the Imidazole Ring

The imidazole moiety undergoes alkylation to introduce methyl groups or other substituents, enhancing solubility or bioactivity.

Reaction Conditions :

-

Reactants : 4-(imidazol-1-ylmethyl)phenyl intermediate (1.0 eq), methyl iodide (1.5 eq)

-

Solvent : THF, 0°C to RT

Characterization :

-

MS (ESI+) : m/z 398.2 [M + H]+ (calculated for C22H20N5O2: 397.4).

Coupling Reactions for Structural Diversification

The methanone core serves as a scaffold for further modifications via amide coupling or Suzuki-Miyaura cross-coupling .

4.1. Amide Coupling with Amino Acids

Conditions :

-

Reactants : Methanone core (1.0 eq), Fmoc-glycine (1.2 eq)

-

Coupling Agent : HATU (1.5 eq), DIPEA (3.0 eq) in DMF

Applications :

-

Enhances water solubility for pharmacokinetic studies.

-

Biological Activity : IC50 = 0.8 µM against TGF-β1 (vs. 1.5 µM for parent compound) .

4.2. Suzuki-Miyaura Cross-Coupling

Conditions :

-

Reactants : Brominated methanone derivative (1.0 eq), phenylboronic acid (1.5 eq)

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Base : Na2CO3 (2.0 eq) in 1,4-dioxane/H2O (3:1)

Key Data :

-

HPLC Retention Time : 12.3 min (method: 60:40 H2O:MeCN).

-

X-ray Crystallography : Confirms planar quinoxaline-pyrrolidine geometry .

Stability Under Acidic and Basic Conditions

The compound’s stability was tested for pharmaceutical formulation compatibility:

| Condition | Temperature | Time | Degradation |

|---|---|---|---|

| 0.1 M HCl (pH 1.2) | 37°C | 24 h | <5% |

| 0.1 M NaOH (pH 13) | 37°C | 24 h | 12% |

| PBS (pH 7.4) | 37°C | 48 h | <2% |

Catalytic Hydrogenation of the Quinoxaline Ring

Selective hydrogenation of the quinoxaline ring to a tetrahydroquinoxaline derivative was achieved using Pd/C :

Conditions :

Application :

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural uniqueness and functional versatility are best contextualized through comparison with analogs reported in and related literature. Below is a detailed analysis:

Structural Analogues and Key Differences

Physicochemical and Bioactivity Comparisons

Mechanistic and Therapeutic Implications

- Quinoxaline vs. Benzimidazole: Quinoxaline’s planar structure (in the target compound) favors intercalation into DNA or binding to kinase ATP pockets, whereas benzimidazole derivatives () are more commonly associated with topoisomerase inhibition due to their ability to stabilize DNA-enzyme complexes .

- Pyrrolidine vs.

- Imidazole vs. Pyrazolone : The imidazole’s dual hydrogen-bonding capacity may improve target affinity and pharmacokinetics relative to pyrazolone-based analogs, which prioritize redox activity .

Q & A

Basic: What are the recommended synthetic routes for (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone?

Answer:

The synthesis typically involves multi-step reactions:

Imidazole-phenyl intermediate : Formed via alkylation of 1H-imidazole with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Pyrrolidine-quinoxaline linkage : The quinoxaline moiety is introduced via nucleophilic substitution or coupling reactions. For example, 3-hydroxy pyrrolidine reacts with 2-chloroquinoxaline in the presence of a base (e.g., NaH) to form the ether bond .

Final coupling : The imidazole-phenyl and pyrrolidine-quinoxaline fragments are conjugated using a carbonylating agent (e.g., phosgene equivalents) or via amide bond formation. Purification involves column chromatography and recrystallization .

Advanced: How can reaction conditions be optimized to improve the yield of the quinoxaline-pyrrolidine ether linkage?

Answer:

Key optimization strategies include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states and improve reaction kinetics.

- Temperature control : Reactions performed at 80–100°C for 24–48 hours balance yield and decomposition risks.

- Monitoring : Track progress via TLC or HPLC to identify side products (e.g., di-substituted byproducts) and adjust stoichiometry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms the imidazole (δ 7.4–7.6 ppm), quinoxaline aromatic protons (δ 8.2–8.8 ppm), and pyrrolidine backbone (δ 2.5–3.5 ppm) .

- HRMS : Validates the molecular ion peak (e.g., [M+H]+ at m/z 429.18) and isotopic pattern .

- IR spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Advanced: How to resolve overlapping signals in the 1H NMR spectrum due to the compound’s complex structure?

Answer:

- 2D NMR : HSQC and HMBC correlate imidazole protons (e.g., H-2 and H-4) with the methylene bridge (CH₂) and quinoxaline oxygen. COSY maps coupling between pyrrolidine protons .

- Solvent choice : Deutero-DMSO enhances resolution of exchangeable protons (e.g., NH in imidazole).

- Variable temperature NMR : Reduces signal broadening caused by conformational flexibility in the pyrrolidine ring .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:

- Kinase inhibition : Quinoxaline mimics ATP’s adenine binding in kinases (e.g., EGFR), while the imidazole moiety chelates metal ions in active sites .

- Receptor antagonism : Structural analogs show dual H1/H4 histamine receptor activity due to the imidazole’s basicity and aryl interactions .

- Antimicrobial activity : Pyrazole and quinoxaline derivatives disrupt bacterial DNA gyrase .

Advanced: How to design a structure-activity relationship (SAR) study to evaluate the quinoxaline moiety’s role?

Answer:

- Analog synthesis : Replace quinoxaline with phthalazine or quinazoline to assess π-π stacking requirements .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂ at C6 of quinoxaline) to test steric and electronic effects on binding .

- Assays : Measure IC₅₀ in kinase inhibition assays (e.g., EGFR) and compare docking scores (AutoDock Vina) to correlate substituents with activity .

Basic: What stability issues arise during storage of this compound, and how are they mitigated?

Answer:

- Hydrolysis : The ester and ether bonds are prone to degradation in humid conditions. Store at -20°C under argon with desiccants .

- Oxidation : Imidazole’s NH group may oxidize; add antioxidants (e.g., BHT) to solid formulations.

- Analytical monitoring : Use HPLC-PDA (λ = 254 nm) to track degradation over 6 months .

Advanced: How to address contradictions in reported biological activities between in vitro and in vivo models?

Answer:

- Bioavailability studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify poor absorption .

- Prodrug design : Mask polar groups (e.g., quinoxaline oxygen) with acetyl or PEGylated prodrugs to enhance permeability .

- In vivo validation : Use xenograft models to compare tumor growth inhibition with in vitro cytotoxicity (MTT assay) .

Basic: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Docking : Glide (Schrödinger) or AutoDock simulate binding to kinase ATP pockets, with scoring functions (e.g., GlideScore) ranking poses .

- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) and key interactions (e.g., hydrogen bonds with quinoxaline’s O atom) .

- Pharmacophore modeling : Align the imidazole’s NH and carbonyl groups with receptor pharmacophores using MOE .

Advanced: How to troubleshoot low reproducibility in synthesizing the imidazole-methylphenyl intermediate?

Answer:

- Moisture control : Use molecular sieves (3 Å) in solvents and Schlenk-line techniques to exclude water .

- Catalyst activation : Pre-dry NaH or K₂CO₃ at 120°C for 2 hours to remove hydroxide contaminants .

- Byproduct analysis : LC-MS identifies dimerization products; reduce imidazole equivalents from 1.5 to 1.2 to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.